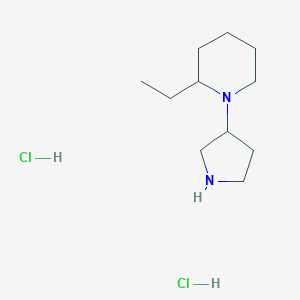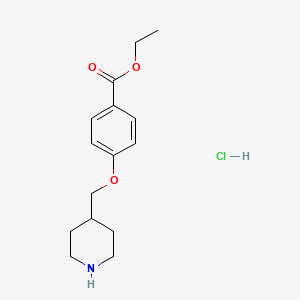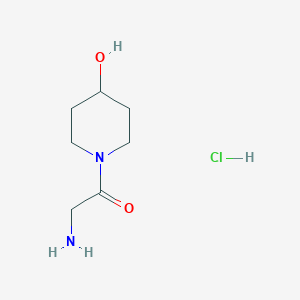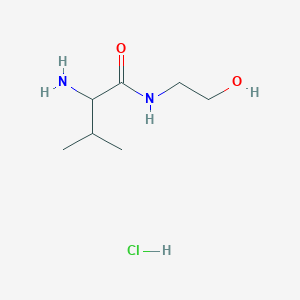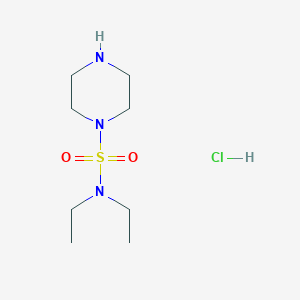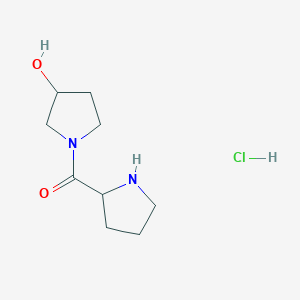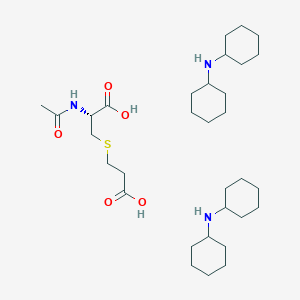
Dicyclohexylamine hemi(N-acetyl-S-(2-carboxylatoethyl)-L-cysteinate)
Descripción general
Descripción
Dicyclohexylamine hemi(N-acetyl-S-(2-carboxylatoethyl)-L-cysteinate) is a newly developed reagent that has the potential to revolutionize the synthesis of organic compounds. This reagent is a combination of two compounds, dicyclohexylamine and N-acetyl-S-(2-carboxylatoethyl)-L-cysteinate, which are bound together in a unique way. This reagent has been found to be highly efficient in catalyzing the synthesis of a variety of organic compounds, including esters, amides, acids, and alcohols. In addition, it has been found to possess a variety of biochemical and physiological effects that make it a promising tool for both scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Metabolite Formation and Detection : Studies have shown the formation of various metabolites, such as 2-hydroxypropylmercapturic acid, from halogenated propanes in rats, involving dicyclohexylamine compounds (Barnsley, 1966). Additionally, research has highlighted the utility of dicyclohexylamine in isolating and identifying mercapturic acids, crucial for understanding xenobiotic metabolism (Mennicke, Görler, & Krumbiegel, 1983).
Chemical Synthesis and Derivatization : Dicyclohexylamine derivatives are used in the synthesis of various compounds. For instance, they have been involved in the preparation of biologically active molecules like N-acetyl cysteine and N-acetyl histamine (Mokhtari et al., 2005). Another study discusses using N,N-dimethyl-l-cysteine, a chiral thiol similar to dicyclohexylamine derivatives, for derivatization of enantiomeric amine metabolites in liquid chromatography-mass spectrometry (LC-MS) analyses (Lkhagva & Tai, 2021).
Inhibition of Corrosion : Computational and electrochemical studies have explored the use of l-Cysteine derivatives, including N-Acetyl-l-Cysteine, which are structurally related to dicyclohexylamine hemi(N-acetyl-S-(2-carboxylatoethyl)-L-cysteinate), as corrosion inhibitors for mild steel in acidic solutions (Fu et al., 2011).
Biological Monitoring and Toxicology : Various studies have investigated the role of similar cysteine derivatives in biological monitoring and toxicology. For example, the potential of N-acetyl-S-(2-hydroxyethyl)-L-cysteine as a tool in biomonitoring studies was explored due to its prevalence as a metabolite of xenobiotic chemicals in mammalian species (Vermeulen et al., 1989).
Detoxification and Protective Effects : Research has indicated the detoxification role of N-acetyl cysteine in protecting against cytotoxicity induced by methacrylate monomers, which is relevant given the structural similarities with dicyclohexylamine derivatives (Nocca et al., 2010).
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H23N.C8H13NO5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h2*11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;;6-/m..0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBVWIWUTOTQQN-ROQLHKJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H59N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine hemi(N-acetyl-S-(2-carboxylatoethyl)-L-cysteinate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



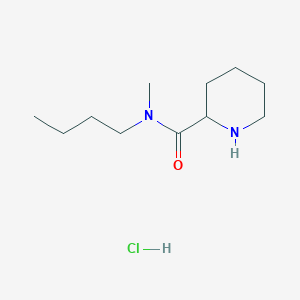
![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)
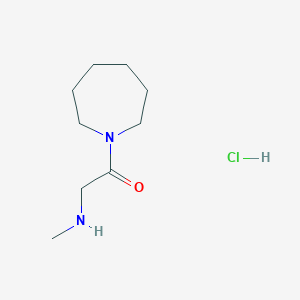
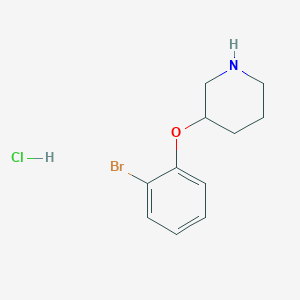
![3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1439907.png)
![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)

![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)
